2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Description
The compound 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a hybrid heterocyclic molecule featuring a thiazole core fused with a 1,3,4-thiadiazole moiety. Its structure includes a 3-methoxyphenyl substituent at position 2 of the thiazole ring and an isopropyl group on the thiadiazole ring. The (2E)-configuration of the thiadiazole-imine linkage is critical for its conformational stability and biological interactions . This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as observed in structurally related analogs .
Properties
Molecular Formula |
C17H18N4O2S2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-9(2)15-20-21-17(25-15)19-14(22)13-10(3)18-16(24-13)11-6-5-7-12(8-11)23-4/h5-9H,1-4H3,(H,19,21,22) |
InChI Key |
OLCNOTFODONGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is the most widely employed method for constructing the thiazole ring. In this approach, a thiourea derivative reacts with an α-halocarbonyl compound. For the target molecule, 3-methoxyphenyl thiourea reacts with ethyl 2-chloroacetoacetate under reflux in ethanol, forming the thiazole ester intermediate. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid.
Representative Procedure (Adapted from CN101412699A):
- Combine 3-methoxyphenyl thiourea (1.0 eq) and ethyl 2-chloroacetoacetate (1.2 eq) in ethanol.
- Reflux at 80°C for 6–8 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
- Hydrolyze the ester with 2M NaOH (70°C, 2 hours) to obtain the carboxylic acid.
Yield: 75–85% after recrystallization (ethanol/water).
Alternative Methods
- Cyclocondensation with Thioamides: Reaction of 3-methoxybenzamide with chloroacetone in polyphosphoric acid (PPA) at 120°C provides the thiazole core but with lower yields (60–70%).
- Microwave-Assisted Synthesis: Reduced reaction time (30 minutes) with comparable yields (80%) has been reported using DMF as a solvent.
Thiadiazole Intermediate: 5-Isopropyl-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Cyclization
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. Isobutyraldehyde thiosemicarbazone undergoes oxidative cyclization in the presence of FeCl₃ or iodine to form the 1,3,4-thiadiazole core (PMC2969617).
Procedure:
- Prepare isobutyraldehyde thiosemicarbazone by reacting isobutyraldehyde (1.0 eq) with thiosemicarbazide (1.1 eq) in ethanol.
- Add iodine (0.5 eq) and stir at room temperature for 12 hours.
- Quench with Na₂S₂O₃, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 4:1).
Direct Synthesis from Hydrazine and Carbon Disulfide
An alternative route involves reacting isobutyryl hydrazine with carbon disulfide in alkaline conditions, followed by acidification (PMC2961052):
- Mix isobutyryl hydrazine (1.0 eq) with CS₂ (2.0 eq) in ethanol containing KOH.
- Reflux for 6 hours, then acidify with HCl to precipitate the thiadiazole amine.
Carboxamide Coupling: Final Assembly
Activation of Carboxylic Acid
The thiazole-5-carboxylic acid is activated as an acyl chloride or mixed anhydride for nucleophilic attack by the thiadiazole amine:
- Acyl Chloride Method: Treat the acid with SOCl₂ (2.0 eq) in dichloromethane at 0°C, then react with the amine in the presence of triethylamine (Yield: 80–85%).
- Coupling Agents: EDC/HOBt in DMF at room temperature provides superior yields (90–95%) with minimal racemization (WO2016132378A2).
Optimized Protocol (EDC/HOBt):
- Dissolve 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in dry DMF.
- Add EDC (1.2 eq) and HOBt (1.2 eq), stir for 30 minutes.
- Add 5-isopropyl-1,3,4-thiadiazol-2-amine (1.1 eq) and stir for 12 hours.
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Stereochemical Control
The (2E)-ylidene configuration is stabilized by intramolecular hydrogen bonding and conjugation. NMR studies confirm the E-isomer predominance (>95%) due to thermodynamic control during coupling.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Byproduct Formation: Oxidative byproducts during thiadiazole synthesis are minimized using inert atmospheres (N₂).
- Purification: Silica gel chromatography (ethyl acetate/hexane) effectively separates isomers and unreacted starting materials.
- Scalability: Batch processes using EDC/HOBt are preferred for industrial-scale production due to reproducibility.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding sulfoxides or sulfones, while reduction reactions may yield thiazolidines .
Scientific Research Applications
2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position : The 3-methoxyphenyl group in the target compound may enhance solubility and π-π stacking compared to 4-substituted analogs (e.g., 4-chlorobenzylidene in ), which exhibit stronger hydrophobic interactions with fungal enzyme targets.
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in increases electrophilicity, enhancing α-glucosidase inhibition, whereas the 3-methoxy group in the target compound likely modulates electron density for improved target selectivity.
Key Insights :
- The target compound’s synthesis likely employs a Schiff base formation between the thiazole carboxamide and thiadiazole-imine, similar to the coupling of hydrazonoyl chlorides with thioamides in .
- Triethylamine is a common catalyst for facilitating nucleophilic substitutions in thiadiazole syntheses, as seen in .
Enzyme Inhibition :
- The 4-nitrophenyl-thiadiazole in inhibits α-glucosidase via competitive binding, suggesting that the target compound’s methoxyphenyl group could similarly target carbohydrate-active enzymes but with reduced electrophilicity .
Biological Activity
The compound 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a derivative of the 1,3,4-thiadiazole and thiazole scaffolds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action.
Chemical Structure
The compound's structure can be broken down into distinct functional groups:
- Thiadiazole : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Thiazole : A five-membered ring containing one nitrogen atom and one sulfur atom.
- Methoxyphenyl group : Contributes to the lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives ranges from 16 to 31.25 μg/mL against various bacterial strains .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 16 |
| Thiadiazole Derivative B | Escherichia coli | 31.25 |
| Thiadiazole Derivative C | Salmonella typhi | 62.5 |
Anticancer Activity
Research indicates that compounds derived from the thiadiazole scaffold exhibit promising anticancer activity:
- Mechanism of Action : Some studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells .
- In vitro Studies : Compounds tested in vitro showed cytotoxic effects comparable to established chemotherapeutics like Cisplatin.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative D | HeLa Cells | 10 |
| Thiadiazole Derivative E | MCF-7 Cells | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been documented:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Research Findings : In animal models, certain derivatives reduced inflammation markers significantly when compared to control groups .
Case Studies
- Study on Antimicrobial Properties : A series of thiadiazole derivatives were synthesized and screened against various pathogens. The results indicated that modifications at specific positions on the thiadiazole ring enhanced antibacterial activity significantly .
- Anticancer Evaluation : In a comparative study, a new derivative was tested alongside standard anticancer drugs. The results showed that the thiadiazole derivative had a comparable or superior effect on tumor growth inhibition in vitro .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with coupling aryl halides or amines with thiazole/thiadiazole precursors. For example, thiazole-5-carboxamide derivatives are often synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Using triethylamine in dioxane to facilitate chloroacetyl chloride coupling with amino-thiazole intermediates .
- Optimizing solvent systems (e.g., ethanol-DMF mixtures) for recrystallization to improve yield and purity . Intermediate characterization relies on NMR (¹H and ¹³C), FT-IR, and elemental analysis. For instance, ¹H-NMR signals for methoxy groups (δ ~3.8 ppm) and thiadiazole protons (δ ~7.5–8.5 ppm) confirm structural motifs .
Q. How can researchers confirm structural integrity and purity?
Standard protocols include:
- Melting Point Analysis : Deviations >2°C from literature values suggest impurities .
- Spectroscopic Validation : FT-IR peaks for carbonyl (1650–1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) groups . ¹H-NMR integration ratios verify substituent stoichiometry .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N percentages indicate incomplete purification .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity during synthesis?
- Solvent/Catalyst Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while catalysts like POCl₃ improve cyclization efficiency .
- Computational Pre-screening : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways, reducing trial-and-error experimentation .
- Real-Time Monitoring : In-situ FT-IR or HPLC tracks intermediate formation, enabling rapid adjustments (e.g., temperature or stoichiometry) .
Q. How can computational modeling predict biological activity or interaction mechanisms?
- Molecular Docking : Studies on analogous compounds (e.g., thiazole-triazole hybrids) reveal binding poses in enzyme active sites (e.g., hydrophobic interactions with 3-methoxyphenyl groups) .
- MD Simulations : Assess stability of ligand-receptor complexes, focusing on hydrogen bonding and π-π stacking .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. bromo groups) with activity trends .
Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?
- Recalibration : Verify instrument accuracy using certified standards (e.g., acetanilide for CHNS analysis) .
- Purification Reassessment : Repeat recrystallization with alternative solvents (e.g., hexane/ethyl acetate) to remove residual salts or byproducts .
- Tautomerism Consideration : Thiadiazole-thione tautomerism may alter expected H/C ratios in NMR or elemental data .
Q. What factors are critical for scaling up synthesis from lab to pilot-scale?
- Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., thiadiazole cyclization) .
- Process Control : Automated feedback loops adjust parameters (e.g., pH, temperature) using real-time spectral data .
- Safety Protocols : Mitigate risks of volatile byproducts (e.g., HCl gas) via scrubbers and inert atmospheres .
Data Contradiction Analysis
Q. How can conflicting spectral data across studies be reconciled?
- Solvent Effects : Chemical shifts in DMSO-d₆ vs. CDCl₃ may alter ¹H-NMR peak positions by 0.1–0.3 ppm .
- Impurity Profiling : LC-MS identifies trace byproducts (e.g., unreacted starting materials) that skew integration ratios .
- Crystal Polymorphism : Varying recrystallization conditions produce distinct solid-state forms, affecting FT-IR and melting points .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
